molecular formula C37H44ClN7O6 B6303616 Bz-Phe-Val-Arg-AMC hydrochloride CAS No. 210167-67-2

Bz-Phe-Val-Arg-AMC hydrochloride

Cat. No. B6303616
CAS RN: 210167-67-2
M. Wt: 718.2 g/mol
InChI Key: FNARFUDUBFIVBB-AVTZECDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bz-Phe-Val-Arg-AMC hydrochloride, also known as Bz-Phe-Val-Arg-AMC-HCl, is a synthetic peptide analog of the naturally occurring hormone angiotensin II. It is a powerful agonist of the angiotensin II receptor, and has been used in scientific research to study the effects of angiotensin II on various biological systems.

Scientific Research Applications

Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC-HCl has been used in numerous scientific research studies to evaluate the effects of angiotensin II on various biological systems. It has been used in studies of cardiovascular physiology, renal physiology, and endocrinology. It has also been used to investigate the role of angiotensin II in hypertension, diabetes, and obesity.

Mechanism of Action

Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC-HCl binds to the angiotensin II receptor, which is a G-protein coupled receptor (GPCR). Upon binding, the receptor is activated, which leads to the activation of various intracellular signaling pathways. These pathways lead to the regulation of various physiological processes, such as blood pressure, water balance, and cell proliferation.
Biochemical and Physiological Effects
The activation of the angiotensin II receptor by Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC-HCl leads to the regulation of several biochemical and physiological effects. These include the stimulation of vasoconstriction, increased sodium and water retention, increased aldosterone secretion, and increased sympathetic activity. These effects lead to an increase in blood pressure and an increase in cardiac output.

Advantages and Limitations for Lab Experiments

The use of Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC-HCl in laboratory experiments has several advantages. It is a highly potent agonist of the angiotensin II receptor and has a long half-life, which allows for the study of long-term effects. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use. Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC-HCl is not as selective as some other angiotensin II agonists and may interact with other receptors, leading to off-target effects.

Future Directions

For research include the development of new and more selective agonists, the exploration of the role of angiotensin II in other physiological processes, and the investigation of the effects of angiotensin II on other organs and tissues. Additionally, further research could be done to explore the effects of Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC hydrochloriderg-AMC-HCl on other diseases, such as diabetes, obesity, and hypertension.

Synthesis Methods

Bz-Phe-Val-Arg-AMC hydrochloriderg-AMC-HCl can be synthesized using the solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a resin-bound peptide chain, which is then cleaved from the resin after completion of the synthesis. The peptide is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC) and the hydrochloride salt is formed by the addition of hydrochloric acid.

properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N7O6.ClH/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26;/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40);1H/t28-,29-,32-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNARFUDUBFIVBB-AVTZECDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44ClN7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bz-Phe-Val-Arg-AMC hydrochloride

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